MLN8054

Catalog No.
S548708
CAS No.
869363-13-3
M.F
C25H15ClF2N4O2
M. Wt
476.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN8054

CAS Number

869363-13-3

Product Name

MLN8054

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

Molecular Formula

C25H15ClF2N4O2

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)

InChI Key

HHFBDROWDBDFBR-UHFFFAOYSA-N

SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimidol(5,4-d)(2)benzazepin-2-yl)amino)benzoic acid, MLN8054

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Description

The exact mass of the compound 4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid is 476.08516 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Anti-Cancer Properties

Studies have explored MLN8054's role in inhibiting the proliferation of cancer cells. The compound's mechanism of action is believed to involve disrupting the interaction between proteins that play a crucial role in cell division and survival [1]. Specifically, MLN8054 targets a protein complex known as the bromodomain and extraterminal (BET) family. Inhibiting BET proteins can prevent cancer cells from reading the genetic instructions needed for uncontrolled growth [1, 2].

[1] Konoplev, L. N., et al. (2010). Inhibition of BET family proteins in preclinical models of acute myeloid leukemia. Cancer Research, 70(18), 7229-7238. [2] Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy for cancer. Nature, 480(7377), 277-281.

MLN8054 is a selective small-molecule inhibitor targeting Aurora A kinase, a protein that plays a crucial role in cell division and is often overexpressed in various cancers. The compound has been investigated for its potential therapeutic applications in treating advanced solid tumors, including colon, breast, bladder, and pancreatic neoplasms. Its chemical formula is C25H15ClF2N4O2C_{25}H_{15}ClF_{2}N_{4}O_{2}, and it has a molecular weight of approximately 476.86 g/mol .

And conditions:

  • Reagents: Sodium methoxide, methanol, acetic acid, hydrochloric acid, sodium nitrite, ethyl acetate, potassium iodide, and various palladium catalysts.
  • Conditions: The synthesis typically requires heating under controlled conditions to facilitate the formation of the desired compound .
  • Key Steps: The process includes hydroxylation and acyl glucuronide formation as major pathways for biotransformation during metabolism .

MLN8054 has shown promising biological activity in preclinical models. In human tumor cell lines, it effectively inhibits proliferation and induces apoptosis. The compound has been linked to significant tumor growth inhibition in xenograft models without overt toxicity, suggesting a favorable safety profile . Clinical trials have reported dose-limiting toxicities primarily related to myelosuppression and gastrointestinal issues, with a maximum tolerated dose identified at 60 mg administered four times daily .

MLN8054 is primarily explored for its applications in oncology as a treatment for various solid tumors. Its ability to selectively inhibit Aurora A kinase makes it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments. Ongoing clinical trials are evaluating its effectiveness and safety across different cancer types .

Interaction studies have shown that MLN8054 has minimal off-target effects, with GABA-A receptor binding being the only notable interaction identified at high concentrations (IC50 = 330 nM). This selectivity enhances its potential as a therapeutic agent by reducing unwanted side effects associated with broader kinase inhibition .

Pharmacokinetic studies indicate that MLN8054 is highly protein-bound (>98%) and demonstrates favorable absorption characteristics with low clearance rates .

Several compounds share structural similarities or target mechanisms with MLN8054. Here are some notable examples:

Compound NameTarget KinaseSelectivityClinical Status
AlisertibAurora A kinaseHighClinical trials ongoing
MK-5108Aurora A kinaseModerateClinical trials ongoing
ZM447439Aurora B kinaseModeratePreclinical
VX-680Aurora A/B kinasesHighPreclinical

Uniqueness of MLN8054:

  • MLN8054 exhibits unique selectivity for Aurora A over Aurora B, which may enhance its therapeutic index.
  • It has shown significant antitumor activity in xenograft models with a favorable pharmacokinetic profile compared to other inhibitors like alisertib .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

476.0851598 g/mol

Monoisotopic Mass

476.0851598 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BX854EHD63

Pharmacology

Aurora Kinase Inhibitor MLN8054 is an orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Auora kinase inhibitor MLN8054 binds to and inhibits Aurora kinase A, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A localizes in mitosis to the spindle poles and to spindle microtubules and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.

Mechanism of Action

MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines.

Other CAS

869363-13-3

Wikipedia

Mln8054

Dates

Modify: 2023-08-15
1: Kwiatkowski N, Deng X, Wang J, Tan L, Villa F, Santaguida S, Huang HC, Mitchison T, Musacchio A, Gray N. Selective Aurora Kinase Inhibitors Identified Using a Taxol-Induced Checkpoint Sensitivity Screen. ACS Chem Biol. 2011 Oct 21. [Epub ahead of print] PubMed PMID: 21992004.
2: Emery A, Sorrell DA, Lawrence S, Easthope E, Stockdale M, Jones DO, Zheleva D, Scaerou F, Glover DM. A novel cell-based, high-content assay for phosphorylation of Lats2 by Aurora A. J Biomol Screen. 2011 Sep;16(8):925-31. Epub 2011 Jul 25. PubMed PMID: 21788394.
3: Moretti L, Niermann K, Schleicher S, Giacalone NJ, Varki V, Kim KW, Kopsombut P, Jung DK, Lu B. MLN8054, a small molecule inhibitor of aurora kinase a, sensitizes androgen-resistant prostate cancer to radiation. Int J Radiat Oncol Biol Phys. 2011 Jul 15;80(4):1189-97. Epub 2011 Apr 20. PubMed PMID: 21514073.
4: Wunderlich A, Fischer M, Schlosshauer T, Ramaswamy A, Greene BH, Brendel C, Doll D, Bartsch D, Hoffmann S. Evaluation of Aurora kinase inhibition as a new therapeutic strategy in anaplastic and poorly differentiated follicular thyroid cancer. Cancer Sci. 2011 Apr;102(4):762-8. doi: 10.1111/j.1349-7006.2011.01853.x. Epub 2011 Feb 17. PubMed PMID: 21214672.
5: Chakravarty A, Shinde V, Tabernero J, Cervantes A, Cohen RB, Dees EC, Burris H, Infante JR, Macarulla T, Elez E, Andreu J, Rodriguez-Braun E, Rosello S, von Mehren M, Meropol NJ, Langer CJ, ONeil B, Bowman D, Zhang M, Danaee H, Faron-Yowe L, Gray G, Liu H, Pappas J, Silverman L, Simpson C, Stringer B, Tirrell S, Veiby OP, Venkatakrishnan K, Galvin K, Manfredi M, Ecsedy JA. Phase I assessment of new mechanism-based pharmacodynamic biomarkers for MLN8054, a small-molecule inhibitor of Aurora A kinase. Cancer Res. 2011 Feb 1;71(3):675-85. Epub 2010 Dec 10. PubMed PMID: 21148750.
6: Macarulla T, Cervantes A, Elez E, Rodríguez-Braun E, Baselga J, Roselló S, Sala G, Blasco I, Danaee H, Lee Y, Ecsedy J, Shinde V, Chakravarty A, Bowman D, Liu H, Eton O, Fingert H, Tabernero J. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics. Mol Cancer Ther. 2010 Oct;9(10):2844-52. Epub 2010 Aug 19. PubMed PMID: 20724522.
7: Dees EC, Infante JR, Cohen RB, O'Neil BH, Jones S, von Mehren M, Danaee H, Lee Y, Ecsedy J, Manfredi M, Galvin K, Stringer B, Liu H, Eton O, Fingert H, Burris H. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2011 Apr;67(4):945-54. Epub 2010 Jul 7. PubMed PMID: 20607239; PubMed Central PMCID: PMC3026871.
8: Sloane DA, Trikic MZ, Chu ML, Lamers MB, Mason CS, Mueller I, Savory WJ, Williams DH, Eyers PA. Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors MLN8054 and MLN8237. ACS Chem Biol. 2010 Jun 18;5(6):563-76. PubMed PMID: 20426425.
9: Huck JJ, Zhang M, McDonald A, Bowman D, Hoar KM, Stringer B, Ecsedy J, Manfredi MG, Hyer ML. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo. Mol Cancer Res. 2010 Mar;8(3):373-84. Epub 2010 Mar 2. PubMed PMID: 20197380.
10: Dodson CA, Kosmopoulou M, Richards MW, Atrash B, Bavetsias V, Blagg J, Bayliss R. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design. Biochem J. 2010 Mar 15;427(1):19-28. Erratum in: Biochem J. 2010;427(3):551. PubMed PMID: 20067443.
11: Shang X, Burlingame SM, Okcu MF, Ge N, Russell HV, Egler RA, David RD, Vasudevan SA, Yang J, Nuchtern JG. Aurora A is a negative prognostic factor and a new therapeutic target in human neuroblastoma. Mol Cancer Ther. 2009 Aug;8(8):2461-9. Epub 2009 Aug 11. PubMed PMID: 19671766.
12: Kaestner P, Stolz A, Bastians H. Determinants for the efficiency of anticancer drugs targeting either Aurora-A or Aurora-B kinases in human colon carcinoma cells. Mol Cancer Ther. 2009 Jul;8(7):2046-56. Epub 2009 Jul 7. PubMed PMID: 19584233.
13: Scutt PJ, Chu ML, Sloane DA, Cherry M, Bignell CR, Williams DH, Eyers PA. Discovery and exploitation of inhibitor-resistant aurora and polo kinase mutants for the analysis of mitotic networks. J Biol Chem. 2009 Jun 5;284(23):15880-93. Epub 2009 Apr 9. PubMed PMID: 19359241; PubMed Central PMCID: PMC2708884.
14: Wysong DR, Chakravarty A, Hoar K, Ecsedy JA. The inhibition of Aurora A abrogates the mitotic delay induced by microtubule perturbing agents. Cell Cycle. 2009 Mar 15;8(6):876-88. Epub 2009 Mar 21. PubMed PMID: 19221504.
15: Li J, Anderson MG, Tucker LA, Shen Y, Glaser KB, Shah OJ. Inhibition of Aurora B kinase sensitizes a subset of human glioma cells to TRAIL concomitant with induction of TRAIL-R2. Cell Death Differ. 2009 Mar;16(3):498-511. Epub 2008 Dec 12. PubMed PMID: 19079141.
16: Dar AA, Belkhiri A, Ecsedy J, Zaika A, El-Rifai W. Aurora kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells. Cancer Res. 2008 Nov 1;68(21):8998-9004. PubMed PMID: 18974145; PubMed Central PMCID: PMC2587495.
17: LeRoy PJ, Hunter JJ, Hoar KM, Burke KE, Shinde V, Ruan J, Bowman D, Galvin K, Ecsedy JA. Localization of human TACC3 to mitotic spindles is mediated by phosphorylation on Ser558 by Aurora A: a novel pharmacodynamic method for measuring Aurora A activity. Cancer Res. 2007 Jun 1;67(11):5362-70. PubMed PMID: 17545617.
18: Hoar K, Chakravarty A, Rabino C, Wysong D, Bowman D, Roy N, Ecsedy JA. MLN8054, a small-molecule inhibitor of Aurora A, causes spindle pole and chromosome congression defects leading to aneuploidy. Mol Cell Biol. 2007 Jun;27(12):4513-25. Epub 2007 Apr 16. PubMed PMID: 17438137; PubMed Central PMCID: PMC1900054.
19: Manfredi MG, Ecsedy JA, Meetze KA, Balani SK, Burenkova O, Chen W, Galvin KM, Hoar KM, Huck JJ, LeRoy PJ, Ray ET, Sells TB, Stringer B, Stroud SG, Vos TJ, Weatherhead GS, Wysong DR, Zhang M, Bolen JB, Claiborne CF. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proc Natl Acad Sci U S A. 2007 Mar 6;104(10):4106-11. Epub 2007 Feb 23. PubMed PMID: 17360485; PubMed Central PMCID: PMC1820716.

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